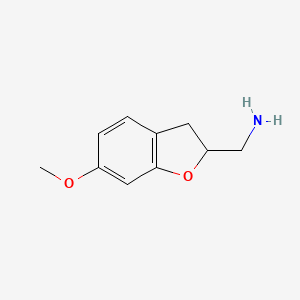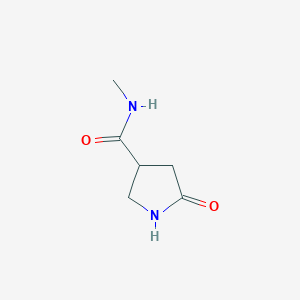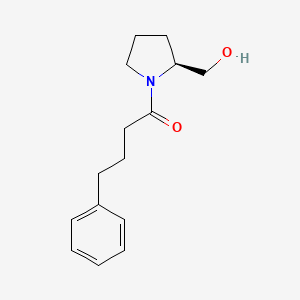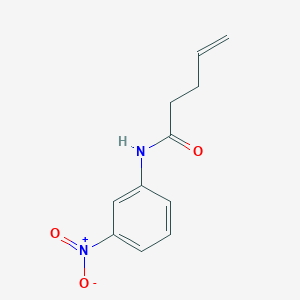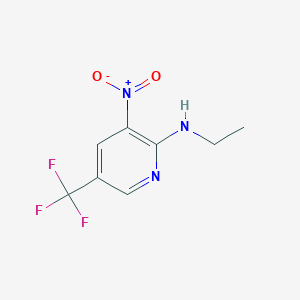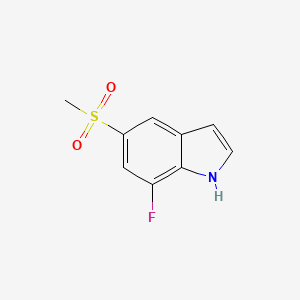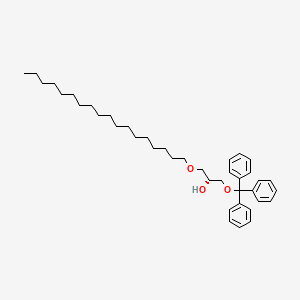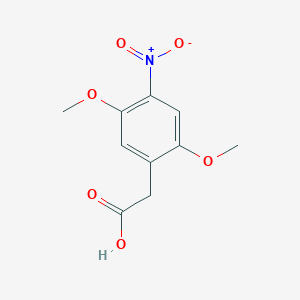![molecular formula C23H23BrN2O5 B8521262 Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate](/img/structure/B8521262.png)
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom at the 5-position of the pyrrole ring.
Formylation: Addition of the formyl group at the 2-position.
Methoxypyridine Substitution: Attachment of the 6-methoxypyridin-3-ylmethyl group at the 4-position.
Esterification: Formation of the ethyl ester at the 3-carboxylate position.
Protection and Deprotection: Use of protecting groups such as phenylmethoxymethyl to ensure selective reactions at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Nucleophilic substitution at the bromine position.
Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura or Sonogashira coupling reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols.
Coupling Reactions: Use of palladium catalysts and appropriate boronic acids or alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: As a precursor for the synthesis of functional materials with unique electronic or optical properties.
Biological Studies: As a probe for studying biological processes and interactions at the molecular level.
Chemical Biology: As a tool for the development of chemical probes and inhibitors for target identification and validation.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the particular bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(methoxymethyl)pyrrole-3-carboxylate: Differing by the protecting group, which can affect reactivity and selectivity.
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethyl)pyrrole-3-carboxylate: Differing by the presence of a phenylmethyl group instead of phenylmethoxymethyl, which can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C23H23BrN2O5 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O5/c1-3-31-23(28)21-18(11-17-9-10-20(29-2)25-12-17)22(24)26(19(21)13-27)15-30-14-16-7-5-4-6-8-16/h4-10,12-13H,3,11,14-15H2,1-2H3 |
InChI Key |
XZPHBGWWWMEORD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1CC2=CN=C(C=C2)OC)Br)COCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid,[2-amino-4-chloro-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8521193.png)
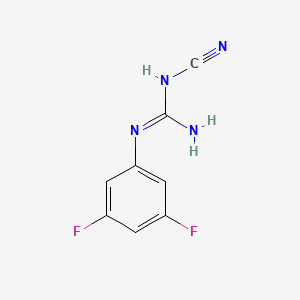
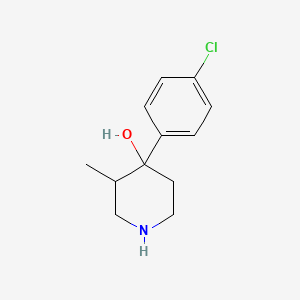
![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
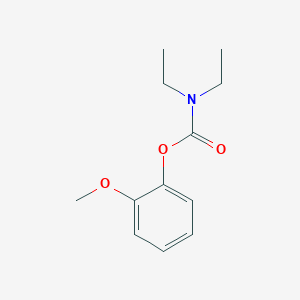
![4-[(Methyl)(methylsulfonyl)amino]benzoic acid methyl ester](/img/structure/B8521224.png)
